![molecular formula C8H5F3N2S B068406 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 182127-92-0](/img/structure/B68406.png)
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
Preparation Methods
The synthesis of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with sodium hydrosulfide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The mercapto group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is characterized by the presence of a thiol group (-SH), a trifluoromethyl group (-CF3), and a nitrile group (-C≡N). These functional groups contribute to its reactivity and potential applications in synthesis and biological activity.
Medicinal Chemistry
The compound has shown promise as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of:
- Anticancer Agents : The incorporation of the trifluoromethyl group has been linked to enhanced biological activity and selectivity in targeting cancer cells.
- Enzyme Inhibitors : The thiol group can participate in nucleophilic attacks, making it suitable for designing inhibitors of various enzymes, including proteases involved in cancer progression.
Organic Synthesis
In organic chemistry, compound A serves as a versatile building block for synthesizing complex organic molecules. Its applications include:
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
- Synthesis of Heterocycles : The presence of the nitrile and thiol groups facilitates the formation of various heterocyclic compounds, which are essential in drug discovery.
Material Science
The unique properties of compound A make it useful in developing advanced materials:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity due to the presence of the trifluoromethyl group.
- Nanomaterials : Compound A can be functionalized to create nanoparticles with specific properties for applications in catalysis and drug delivery.
Case Study 1: Development of Anticancer Compounds
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the thiol group have led to compounds that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study 2: Synthesis of Biologically Active Heterocycles
A study focused on using this compound in the synthesis of novel heterocycles revealed that it could efficiently participate in cyclization reactions under mild conditions. The resulting heterocycles displayed promising pharmacological profiles, indicating potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds such as:
- 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile
- 2-Mercapto-6-methyl-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds .
Biological Activity
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 182127-92-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a thiol group, a trifluoromethyl group, and a nitrile functional group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be summarized as:
- IUPAC Name : this compound
- Molecular Formula : C8H6F3N2S
- Molecular Weight : 222.21 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In tests against common agricultural pests, it demonstrated notable larvicidal activity:
Insect Species | Concentration (mg/L) | Lethality Rate (%) |
---|---|---|
Mythimna separata (Oriental Armyworm) | 200 | 60 |
Plutella xylostella (Diamondback Moth) | 200 | 100 |
These results indicate its potential application in pest control formulations.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thiol group may interact with enzyme active sites, inhibiting their function.
- Membrane Disruption : The hydrophobic trifluoromethyl group can disrupt microbial membranes, leading to cell lysis.
- Receptor Binding : Its structural similarity to known bioactive compounds suggests potential receptor interactions that could modulate biological pathways.
Study on Antimicrobial Effects
In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The study concluded that the presence of the trifluoromethyl group significantly enhanced the compound's antimicrobial efficacy compared to similar compounds lacking this feature .
Research on Insecticidal Properties
A field study evaluated the effectiveness of the compound in agricultural settings against larval stages of pests. Results demonstrated a high lethality rate, suggesting that formulations containing this compound could reduce pest populations significantly without harming beneficial insects .
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXNHTJMLREHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351373 | |
Record name | 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182127-92-0 | |
Record name | 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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